Bienvenue dans la boutique en ligne BenchChem!

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

mGluR7 antagonist calcium mobilization isoxazolopyridone

5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (commonly abbreviated MDIP; CAS 60986-80-3) is a synthetic heterocyclic compound belonging to the isoxazolopyridone class. It was identified via random screening as an allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7), a Group III G‑protein coupled receptor implicated in CNS disorders.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 60986-80-3
Cat. No. B1274979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
CAS60986-80-3
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyLCNDUGHNYMJGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) – Core Identity and Procurement-Relevant Class Features


5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (commonly abbreviated MDIP; CAS 60986-80-3) is a synthetic heterocyclic compound belonging to the isoxazolopyridone class. It was identified via random screening as an allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7), a Group III G‑protein coupled receptor implicated in CNS disorders [1]. MDIP inhibited L-AP4-induced intracellular Ca²⁺ mobilization in CHO cells co‑expressing rat mGluR7 with Gα15, establishing it as a negative allosteric modulator (NAM) of mGluR7 [1].

Why MDIP Cannot Be Interchanged with In‑Class Isoxazolopyridone Analogs Without Quantitative Risk


Although MDIP and its close structural analogue MMPIP both act as mGluR7 NAMs, they are not pharmacologically interchangeable. The two compounds exhibit distinct potency profiles across multiple functional assays, differ in their maximal inhibitory efficacy, and possess divergent selectivity fingerprints. Even within the isoxazolopyridone series, minor structural modifications profoundly alter functional activity, selectivity, and physicochemical properties. Consequently, substituting MDIP with a generic “isoxazolopyridone” or even a closely related derivative without direct comparative data risks introducing uncontrolled variability in experimental outcomes and ultimately compromises the reproducibility of target‑validation studies [1].

Quantitative Differentiation Evidence: MDIP vs. Closest Structural Analogs


MDIP vs. MMPIP: Higher Potency in mGluR7 Calcium Mobilization Assay (Direct Head‑to‑Head)

In CHO cells co‑expressing rat mGluR7 with the promiscuous Gα15 protein, MDIP inhibited L-AP4-induced intracellular calcium mobilization with an IC₅₀ of 20 nM, whereas its direct structural analogue MMPIP yielded an IC₅₀ of 26 nM [1]. The 6 nM difference translates into approximately 1.3‑fold higher potency for MDIP in this functionally relevant assay.

mGluR7 antagonist calcium mobilization isoxazolopyridone

MDIP vs. MMPIP: Superior Potency in cAMP Accumulation Assay (Direct Head‑to‑Head)

In CHO cells expressing rat mGluR7, MDIP inhibited L‑AP4‑induced suppression of forskolin‑stimulated cAMP accumulation with an IC₅₀ of 99 nM, compared to 220 nM for MMPIP [1]. The 2.2‑fold potency advantage for MDIP in this orthologous functional readout highlights that the two compounds are not functionally equivalent despite sharing the same core scaffold.

cAMP assay mGluR7 functional selectivity

MDIP vs. MMPIP: Distinct Maximal Efficacy and Inverse Agonism Profile (Cross‑Study Comparable)

While both compounds act as negative allosteric modulators, MMPIP exhibits inverse agonistic activity (i.e., it increases forskolin‑stimulated cAMP levels above baseline in the absence of agonist), whereas the competitive antagonist LY341495 does not [1]. The same study reports that the maximal degree of inhibition achieved by MMPIP in the cAMP assay was higher than that of MDIP [1]. This indicates that MDIP and MMPIP possess different intrinsic efficacies at mGluR7. When constitutive receptor activity is a concern, MDIP’s comparatively lower intrinsic inverse agonist activity may be advantageous for maintaining physiological tone.

inverse agonism NAM mGluR7 constitutive activity

MDIP Off‑Target Profile: Sentrin‑Specific Protease 8 (SENP8) IC₅₀ = 607 nM (Supporting Evidence)

Data from the Sanford‑Burnham Center for Chemical Genomics, curated in BindingDB, show that MDIP inhibits human SENP8 with an IC₅₀ of 607 nM [1]. Although no direct comparator data for MMPIP against SENP8 are publicly available in the same curated set, this value provides a quantitative baseline for off‑target liability assessment. The >30‑fold window between mGluR7 (20 nM) and SENP8 (607 nM) suggests a functionally meaningful selectivity margin, though head‑to‑head selectivity profiling against other mGluR subtypes and related proteases remains incomplete [1].

selectivity off-target SENP8

Procurement‑Guiding Application Scenarios for 5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP)


Pharmacological Tool for In‑Vitro mGluR7 Target Validation (Calcium Mobilization Assays)

MDIP at 20 nM IC₅₀ provides superior potency over MMPIP (26 nM) in the standard FLIPR‑based calcium mobilization assay in CHO‑rat mGluR7/Gα15 cells [1]. Researchers requiring maximal target engagement at lower compound concentrations should select MDIP to reduce solvent exposure and minimize off‑target risk. This application is directly supported by head‑to‑head data and is appropriate for primary screening and hit‑confirmation workflows.

cAMP Signaling Pathway Dissection in mGluR7‑Expressing Cell Lines

When the experimental endpoint is modulation of forskolin‑stimulated cAMP accumulation, MDIP (IC₅₀ = 99 nM) offers a 2.2‑fold potency advantage over MMPIP (220 nM) in CHO‑rat mGluR7 cells [1]. This makes MDIP the preferred NAM for studies focused on mGluR7‑coupled Gαi/o signaling, particularly when dose‑limiting cytotoxicity of DMSO or compound precipitation is a concern.

Reference Compound for Isoxazolopyridone SAR and Lead Optimization Programs

As the original screening hit from which MMPIP was derived, MDIP serves as the historical benchmark for the isoxazolopyridone series [1]. Medicinal chemistry teams developing next‑generation mGluR7 NAMs can use MDIP’s potency values (Ca²⁺ IC₅₀ 20 nM; cAMP IC₅₀ 99 nM) and its SENP8 selectivity window (30‑fold) as a baseline for evaluating new analogs, ensuring that synthetic efforts produce measurable improvements over the parental scaffold.

Control for Inverse Agonism Studies at Group III mGluRs

Because MMPIP demonstrates clear inverse agonism while MDIP exhibits lower intrinsic efficacy in this regard, researchers investigating mGluR7 constitutive activity can employ MDIP as a comparator to isolate NAM effects from inverse agonist effects [1]. This differential application is critical for correctly interpreting phenotypes in neuronal cultures or slice preparations where basal receptor tone may influence synaptic outcomes.

Quote Request

Request a Quote for 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.